1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]imidazole core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinctive chemical properties that make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, leading to the formation of the imidazole ring . Further functionalization can be achieved through various organic reactions, such as alkylation or acylation, to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research has explored its potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism by which 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Imidazole: A simpler analog with a single imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical properties.
Thiazole: Features a sulfur atom in the ring, leading to distinct reactivity.
Uniqueness: 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone stands out due to its fused imidazole rings, which provide unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets .
Properties
CAS No. |
67139-09-7 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(2,3-dihydroimidazo[1,2-a]imidazol-1-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-6(11)10-5-4-9-3-2-8-7(9)10/h2-3H,4-5H2,1H3 |
InChI Key |
KYPJXZSIGQQYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN2C1=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.